molecular formula C19H22N2O5S B11251717 2-methoxy-N-(4-methoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

2-methoxy-N-(4-methoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11251717
M. Wt: 390.5 g/mol
InChI Key: MXLQFHNAONZPLD-UHFFFAOYSA-N
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Description

2-METHOXY-N-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a substituted benzene derivative, the benzamide core can be formed through an amide coupling reaction.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Pyrrolidine Substitution: The pyrrolidine ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Known for their use in diabetes treatment.

    Sulfonamides: Widely used as antibiotics.

    Benzamides: Used in various therapeutic applications.

Uniqueness

2-METHOXY-N-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H22N2O5S/c1-25-15-7-5-14(6-8-15)20-19(22)17-13-16(9-10-18(17)26-2)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)

InChI Key

MXLQFHNAONZPLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC

Origin of Product

United States

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